Blue Base P-3R

CAS No.: 24124-40-1

Cat. No.: VC3715284

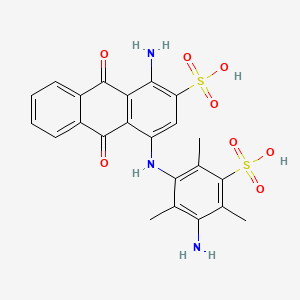

Molecular Formula: C23H21N3O8S2

Molecular Weight: 531.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24124-40-1 |

|---|---|

| Molecular Formula | C23H21N3O8S2 |

| Molecular Weight | 531.6 g/mol |

| IUPAC Name | 1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid |

| Standard InChI | InChI=1S/C23H21N3O8S2/c1-9-18(24)10(2)23(36(32,33)34)11(3)20(9)26-14-8-15(35(29,30)31)19(25)17-16(14)21(27)12-6-4-5-7-13(12)22(17)28/h4-8,26H,24-25H2,1-3H3,(H,29,30,31)(H,32,33,34) |

| Standard InChI Key | LQWXDEOZWGMSAR-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C)S(=O)(=O)O)C)N |

| Canonical SMILES | CC1=C(C(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C)S(=O)(=O)O)C)N |

Introduction

Chemical Identity and Structural Characteristics

Blue Base P-3R, identified by CAS number 24124-40-1, is primarily known as 1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid . This compound belongs to the class of anthraquinone derivatives and features a polycyclic aromatic hydrocarbon structure with strategic functional group placement. The molecule contains an anthracene backbone with carbonyl groups at positions 9 and 10, making it a 9,10-dioxoanthracene derivative, with additional amino groups and sulfonic acid moieties that enhance its chemical versatility and reactivity .

Nomenclature and Identification

The compound is registered under several systematic and common names in chemical databases, reflecting its complex structure:

| Parameter | Information |

|---|---|

| Primary Name | Blue Base P-3R |

| CAS Registry Number | 24124-40-1 |

| EINECS Number | 246-025-2 |

| Systematic Names | 1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid; 2-Anthracenesulfonic acid, 1-amino-4-((3-amino-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo- |

| Alternative Names | 1-Amino-4-(5-Amino-3-Sulfo-2,4,6-Trimethyl-Aniline)-Anthraquinone-2-Sulfonic Acid |

The compound's formal identification parameters facilitate its registration and tracking in global chemical inventories and regulatory frameworks .

Physical and Chemical Properties

Blue Base P-3R possesses distinctive physicochemical properties that influence its behavior in various applications and reaction conditions. The following data presents a comprehensive overview of these properties.

Basic Physical Properties

The compound exhibits characteristic physical parameters that are essential for understanding its handling, storage, and application requirements:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₁N₃O₈S₂ | |

| Molecular Weight | 531.558 g/mol | |

| Exact Mass | 531.077 g/mol | |

| Density | 1.64 g/cm³ | |

| Physical State | Solid | |

| Index of Refraction | 1.727 |

Electronic and Structural Properties

Advanced physicochemical parameters provide insight into the compound's reactivity and molecular interactions:

The compound's significant polar surface area indicates substantial capacity for hydrogen bonding and polar interactions, while its relatively high LogP value suggests considerable lipophilicity despite the presence of sulfonic acid groups .

Chemical Reactivity and Reaction Profiles

The structural features of Blue Base P-3R, particularly its anthracene backbone and the presence of both amino and sulfonic acid groups, confer distinctive reactivity patterns that are significant in various applications.

Primary Reaction Types

The compound participates in several important chemical transformations:

Oxidation Reactions

Blue Base P-3R can undergo oxidation reactions, particularly at the anthracene core structure. The primary oxidation products often include quinone derivatives, which exhibit altered spectroscopic and electronic properties compared to the parent compound . Common oxidizing agents employed include potassium permanganate and chromium trioxide under controlled conditions to prevent over-oxidation of the amino functional groups.

Reduction Processes

The compound contains functional groups susceptible to reduction, particularly under catalytic conditions. The amino groups present in the molecule can participate in reduction reactions with appropriate reducing agents, potentially altering the electronic distribution across the molecule .

Substitution Reactions

Electrophilic substitution reactions are feasible due to the presence of the aromatic rings in the anthracene backbone. The directing effects of the existing amino and sulfonic acid groups influence the regioselectivity of such substitutions, leading to predictable product distributions under controlled reaction conditions .

Functional Group Reactivity

The strategic placement of functional groups in Blue Base P-3R creates unique reactivity patterns:

The sulfonic acid groups (–SO₃H) contribute to the compound's water solubility and can participate in salt formation and acid-base equilibria. These groups are relatively stable under most conditions but can undergo desulfonation under harsh acidic conditions at elevated temperatures .

The amino groups (–NH₂) serve as nucleophilic centers and can participate in various transformations including acylation, alkylation, and condensation reactions. They also contribute to the compound's ability to form hydrogen bonds with appropriate substrates and solvents .

Synthetic Methods and Production Techniques

The commercial production of Blue Base P-3R employs strategically planned synthetic pathways that maximize yield and purity while minimizing the formation of undesired by-products.

Laboratory Synthesis

Laboratory-scale preparation of Blue Base P-3R typically follows a multi-step approach:

-

Sulfonation of anthracene using appropriate sulfonating agents to introduce the sulfonic acid group

-

Controlled oxidation to form the 9,10-dioxoanthracene backbone

-

Nitration followed by selective reduction to introduce the amino group at specific positions

-

Coupling reaction with 3-amino-2,4,6-trimethyl-5-sulfophenylamine under optimized conditions

-

Purification procedures including recrystallization and chromatographic techniques

The reaction conditions require careful control of temperature, pH, and reagent concentrations to ensure selectivity and yield .

Industrial Production Methods

Large-scale manufacturing of Blue Base P-3R employs optimized processes that differ from laboratory methods primarily in scale and equipment:

Industrial production typically utilizes continuous flow reactors for consistent quality and higher throughput. The reaction parameters are carefully monitored and controlled to ensure batch-to-batch consistency. Temperature, pressure, and pH conditions are optimized to maximize efficiency while minimizing the formation of by-products that could complicate purification procedures .

Applications and Technological Significance

Blue Base P-3R finds applications across multiple industrial and research sectors, leveraging its unique structural and reactive properties.

Dye and Pigment Industry

The most significant application of Blue Base P-3R is in the dye and pigment industry, where its anthracene-based structure contributes to its chromophoric properties. The compound serves as a precursor or intermediate in the production of various blue dyes with applications in textile coloring, printing inks, and specialized pigments .

The presence of sulfonic acid groups enhances the water solubility of resulting dyes, making them particularly suitable for aqueous applications. The amino groups provide sites for further modification to tune color properties, fastness, and substrate affinity .

Analytical Chemistry Applications

In analytical chemistry, Blue Base P-3R and its derivatives serve as:

-

Chromogenic reagents for specific metal ion detection

-

pH indicators in certain specialized applications

-

Components in specialized staining procedures

The compound's distinctive spectroscopic properties, including its absorption and fluorescence characteristics, make it valuable in these analytical contexts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume